molecular formula C13H20Cl2N2O2S B2809178 3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride CAS No. 2225144-38-5

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride

Cat. No.: B2809178
CAS No.: 2225144-38-5
M. Wt: 339.28
InChI Key: LVBASFICYVGMQE-UHFFFAOYSA-N
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Description

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a thieno[2,3-c]pyrrole core, which is a fused bicyclic system containing sulfur and nitrogen atoms. The compound also features an amino group, a benzyl group, and a 1,1-dioxide functionality, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Oxidation to Form the 1,1-Dioxide: The oxidation of the thieno[2,3-c]pyrrole core to introduce the 1,1-dioxide functionality can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality or reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the thieno[2,3-c]pyrrole core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to form specific interactions with these targets, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole: Lacks the 1,1-dioxide functionality.

    5-Benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide: Lacks the amino group.

    3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide: Lacks the dihydrochloride salt form.

Uniqueness

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride is unique due to the presence of both the amino group and the 1,1-dioxide functionality, which confer distinct chemical reactivity and biological activity. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5-benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.2ClH/c14-12-9-18(16,17)13-8-15(7-11(12)13)6-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBASFICYVGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)S(=O)(=O)CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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